molecular formula C14H14O4S2 B14742551 S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate CAS No. 1153-43-1

S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate

Cat. No.: B14742551
CAS No.: 1153-43-1
M. Wt: 310.4 g/mol
InChI Key: UVFDAEOUCRNSKO-UHFFFAOYSA-N
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Description

S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate is an organosulfur compound known for its cytotoxic potential towards various tumor cell lines. This compound has shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, making it a potential lead compound for the development of renal carcinoma agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxythiophenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.

    Biology: Studied for its cytotoxic effects on tumor cell lines and its potential as an anticancer agent.

    Medicine: Investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, particularly renal carcinoma.

Mechanism of Action

The mechanism of action of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate involves the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through the activation of caspase-3. The compound also induces endoplasmic reticulum stress and the unfolded protein response, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate stands out due to its high selectivity towards cancer cells, particularly the 786-0 renal carcinoma cell line. It is six times more selective compared to non-tumor cell lines, making it a promising candidate for targeted cancer therapy .

Properties

CAS No.

1153-43-1

Molecular Formula

C14H14O4S2

Molecular Weight

310.4 g/mol

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)sulfonylsulfanylbenzene

InChI

InChI=1S/C14H14O4S2/c1-17-11-3-7-13(8-4-11)19-20(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3

InChI Key

UVFDAEOUCRNSKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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